4-Fluoro-3-nitrophenyl methanesulfonate
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Overview
Description
4-Fluoro-3-nitrophenyl methanesulfonate is an organic compound with the molecular formula C7H6FNO5S. It is characterized by the presence of a fluorine atom, a nitro group, and a methanesulfonate ester group attached to a benzene ring.
Mechanism of Action
Target of Action
Similar compounds have been used for biomolecule immobilization and bioconjugation , suggesting that 4-Fluoro-3-nitrophenyl methanesulfonate may interact with various biomolecules as its targets.
Mode of Action
It’s known that similar compounds can form chemical linkages upon photo-irradiation . This suggests that this compound might interact with its targets through a similar mechanism, leading to changes in the targets’ structure or function.
Biochemical Pathways
Based on the known applications of similar compounds, it can be inferred that this compound might affect pathways related to biomolecule immobilization and bioconjugation .
Result of Action
Similar compounds have been used for biomolecule immobilization and bioconjugation , suggesting that this compound may have similar effects.
Action Environment
Similar compounds have been used in a variety of environments for biomolecule immobilization and bioconjugation , suggesting that this compound may also be influenced by environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-nitrophenyl methanesulfonate typically involves the reaction of 4-fluoro-3-nitrophenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-nitrophenyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenyl derivatives depending on the nucleophile used.
Reduction: The primary product is 4-fluoro-3-aminophenyl methanesulfonate.
Oxidation: Potential products include various oxidized derivatives, though these reactions are less commonly explored.
Scientific Research Applications
4-Fluoro-3-nitrophenyl methanesulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the modification of surfaces and the preparation of functionalized materials.
Bioconjugation: Utilized in the attachment of biomolecules to surfaces or other molecules through nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-nitrophenyl azide: Similar in structure but contains an azide group instead of a methanesulfonate ester.
4-Fluoro-3-nitrophenol: Lacks the methanesulfonate ester group, making it less reactive in nucleophilic substitution reactions.
4-Fluoro-3-nitrobenzene: Contains only the nitro and fluorine substituents, without the additional functional groups.
Uniqueness
4-Fluoro-3-nitrophenyl methanesulfonate is unique due to the combination of its functional groups, which confer a high degree of reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful reagent in various scientific applications .
Properties
IUPAC Name |
(4-fluoro-3-nitrophenyl) methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO5S/c1-15(12,13)14-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDUKSREZAXNJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC(=C(C=C1)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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